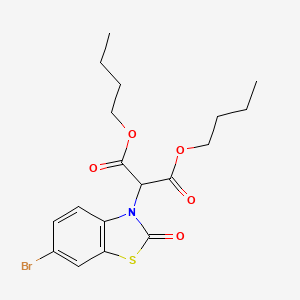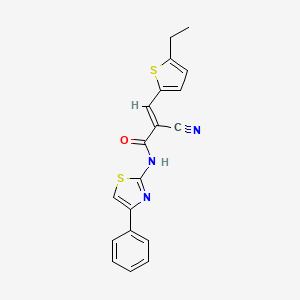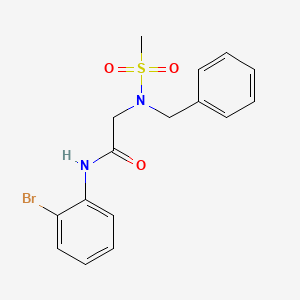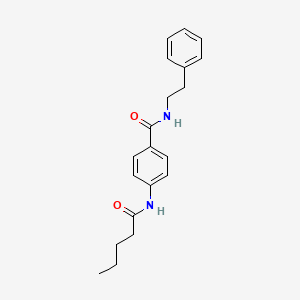
dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate
Descripción general
Descripción
Dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate varies depending on its application. In anti-cancer studies, it has been shown to inhibit cell proliferation and induce apoptosis by regulating the expression of various genes involved in cell cycle control and apoptosis. In Alzheimer's disease studies, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function. In materials science studies, it has been shown to bind to metal ions, causing a change in fluorescence intensity.
Biochemical and Physiological Effects
The biochemical and physiological effects of dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate vary depending on its application. In anti-cancer studies, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. In Alzheimer's disease studies, it has been shown to improve cognitive function by inhibiting the breakdown of acetylcholine. In materials science studies, it has been shown to selectively bind to certain metal ions, which can be used for detection purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate in lab experiments is its versatility in various fields, allowing for a wide range of applications. Another advantage is its relatively simple synthesis method. However, one limitation is its potential toxicity, requiring proper handling and disposal procedures.
Direcciones Futuras
There are several future directions for research involving dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate. In medicinal chemistry, further studies can be conducted to optimize its anti-cancer and Alzheimer's disease drug candidate properties. In materials science, further studies can be conducted to improve its selectivity and sensitivity as a fluorescent probe. In environmental science, further studies can be conducted to explore its potential as a corrosion inhibitor for various metals. Additionally, studies can be conducted to investigate its potential applications in other fields, such as agriculture and food science.
Conclusion
Dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate is a versatile chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and its mechanism of action varies depending on its application. While it has potential advantages for lab experiments, proper handling and disposal procedures are necessary due to its potential toxicity. There are several future directions for research involving dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate, making it an exciting area of study for scientific researchers.
Aplicaciones Científicas De Investigación
Dibutyl (6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)malonate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent and as a drug candidate for the treatment of Alzheimer's disease. In materials science, it has been studied for its potential as a fluorescent probe for the detection of metal ions. In environmental science, it has been studied for its potential as a corrosion inhibitor.
Propiedades
IUPAC Name |
dibutyl 2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO5S/c1-3-5-9-24-16(21)15(17(22)25-10-6-4-2)20-13-8-7-12(19)11-14(13)26-18(20)23/h7-8,11,15H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWRVSAPDXRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(=O)OCCCC)N1C2=C(C=C(C=C2)Br)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4877578.png)
![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4877582.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4877587.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B4877609.png)
![2-chloro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B4877611.png)

![N-(3,4-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4877617.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4877620.png)


![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4877642.png)
![methyl 2-({[8-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4877643.png)
![N-[3-(acetylamino)phenyl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4877653.png)
